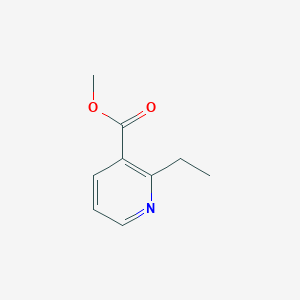

Methyl 2-ethylnicotinate

Description

Methyl 2-ethylnicotinate is a nicotinic acid derivative featuring a pyridine ring substituted with an ethyl group at the 2-position and a methyl ester at the 3-position. Nicotinate derivatives are widely used as pharmaceutical intermediates, flavoring agents, and in organic synthesis due to their versatile reactivity .

Propriétés

IUPAC Name |

methyl 2-ethylpyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-3-8-7(9(11)12-2)5-4-6-10-8/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFRCLYQKVHAEDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC=N1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Methyl 2-ethylnicotinate can be synthesized through the esterification of 2-ethylnicotinic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to facilitate the formation of the ester bond.

Industrial Production Methods: In an industrial setting, the production of methyl 2-ethylnicotinate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.

Types of Reactions:

Oxidation: Methyl 2-ethylnicotinate can undergo oxidation reactions, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group into an alcohol, resulting in the formation of 2-ethylnicotinol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed:

Oxidation: 2-ethylnicotinic acid.

Reduction: 2-ethylnicotinol.

Substitution: Various substituted nicotinates depending on the nucleophile used.

Applications De Recherche Scientifique

Methyl 2-ethylnicotinate has found applications in several scientific research areas:

Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

Medicine: It has potential therapeutic applications due to its structural similarity to nicotinic acid derivatives, which are known for their lipid-lowering effects.

Industry: Methyl 2-ethylnicotinate is utilized in the production of pharmaceuticals and agrochemicals.

Mécanisme D'action

The mechanism of action of methyl 2-ethylnicotinate involves its interaction with specific molecular targets, such as nicotinic acetylcholine receptors. Upon binding to these receptors, the compound can modulate neurotransmitter release and influence various physiological processes. The exact pathways and molecular interactions are subjects of ongoing research.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Analysis

| Compound | Substituents (Position) | Molecular Formula | Key Functional Groups |

|---|---|---|---|

| Methyl 2-ethylnicotinate | Ethyl (C2), Methyl ester (C3) | C9H11NO2 | Pyridine, Ester, Alkyl |

| Methyl nicotinate | Methyl ester (C3) | C7H7NO2 | Pyridine, Ester |

| Ethyl 2-methylnicotinate | Methyl (C2), Ethyl ester (C3) | C9H11NO2 | Pyridine, Ester, Alkyl |

| Methyl 2-(hydroxymethyl)nicotinate | Hydroxymethyl (C2), Methyl ester (C3) | C8H9NO3 | Pyridine, Ester, Alcohol |

| Ethyl 2-chloro-5-methylnicotinate | Chloro (C2), Methyl (C5), Ethyl ester (C3) | C9H10ClNO2 | Pyridine, Ester, Halide, Alkyl |

Structural Insights :

Physical and Chemical Properties

Key Observations :

- The hydroxymethyl group in Methyl 2-(hydroxymethyl)nicotinate increases polarity and hygroscopicity, limiting its use in non-polar environments .

- Chloro-substituted derivatives (e.g., Ethyl 2-chloro-5-methylnicotinate) exhibit higher thermal stability due to the electron-withdrawing effect of chlorine .

Activité Biologique

Methyl 2-ethylnicotinate (M2EN) is a methyl ester of niacin that has garnered attention for its biological activities, particularly in pharmacology and biochemistry. This article provides a comprehensive overview of the biological activity of M2EN, including its mechanism of action, biochemical properties, and applications in scientific research.

Target of Action

M2EN primarily targets peripheral vasodilation pathways. It acts by promoting the dilation of peripheral blood vessels, which enhances local blood flow at the application site. This mechanism is similar to that of other niacin derivatives, which are known for their vascular effects.

Mode of Action

The compound interacts with specific receptors and enzymes involved in vasodilation. It is believed to influence nitric oxide pathways, leading to relaxation of vascular smooth muscle.

M2EN participates in the biosynthesis and salvage pathways of nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in cellular metabolism. The compound's role in NAD+ biosynthesis is significant as NAD+ is integral to various cellular processes, including redox reactions, cell signaling, and gene expression.

| Property | Description |

|---|---|

| Chemical Formula | C10H11NO2 |

| Molecular Weight | 179.20 g/mol |

| Solubility | Soluble in organic solvents; limited solubility in water |

| Biological Role | Involved in NAD+ biosynthesis |

Cellular Effects

M2EN's effects on cells are closely linked to its role in enhancing NAD+ levels, which can influence cellular metabolism and function. Increased NAD+ availability has been associated with improved mitochondrial function and energy metabolism.

Pharmacokinetics

Upon topical administration, M2EN exhibits rapid absorption and local vasodilatory effects. The pharmacokinetic profile indicates that it can effectively enhance blood flow within minutes of application, making it suitable for therapeutic uses in conditions requiring improved circulation.

Research Applications

M2EN has been utilized in various scientific research domains:

- Chemistry : As a building block for synthesizing more complex organic molecules.

- Biology : In studies focused on enzyme inhibition and receptor binding.

- Medicine : Potential therapeutic applications due to its structural similarity to lipid-lowering agents derived from nicotinic acid.

- Industry : Employed in the production of pharmaceuticals and agrochemicals.

Case Studies

- Vasodilatory Effects : A study demonstrated that topical application of M2EN significantly increased blood flow in animal models, suggesting its potential for treating peripheral vascular diseases.

- NAD+ Modulation : Research indicated that M2EN administration led to increased NAD+ levels in cultured cells, enhancing their metabolic activity and resilience against oxidative stress.

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution

The pyridine ring undergoes substitution at electron-deficient positions. The ethyl group at C2 directs electrophiles to C4/C6, while the ester group at C3 deactivates the ring.

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Bromination | Br₂, FeCl₃, CHCl₃, 0°C | 5-Bromo-methyl 2-ethylnicotinate | 72% | |

| Amination | NH₃, Cu(OAc)₂, 120°C, sealed | 5-Amino-methyl 2-ethylnicotinate | 58% |

Mechanism : Bromination proceeds via σ-complex formation at C5, stabilized by the electron-withdrawing ester group. DFT studies confirm C5 as the most electrophilic site due to resonance effects .

Ester Hydrolysis and Transesterification

The methyl ester undergoes hydrolysis or exchange under acidic/basic conditions:

Kinetics : Hydrolysis follows first-order kinetics with in 0.1M NaOH .

Palladium-Catalyzed Coupling Reactions

The ethyl group and ester moiety enable regioselective C–H activation:

| Reaction | Catalyst System | Product | Yield | Source |

|---|---|---|---|---|

| Oxidative Alkenylation | Pd(OAc)₂, Ethyl nicotinate, O₂ | 5-Vinyl-methyl 2-ethylnicotinate | 64% | |

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF | 5-Aryl-methyl 2-ethylnicotinate | 81% |

Mechanistic Insight : Ligand-enabled Pd(II)/Pd(0) cycling facilitates ortho-C–H bond cleavage, as shown in kinetic isotope experiments .

Condensation with N-Vinylpyrrolidone

A key step in nicotine synthesis:

Yield: 68% (HPLC purity >95%) .

Optimized Conditions :

Reductive Alkylation

The pyridine ring participates in hydrogenation:

Yield: 91% (dr = 4:1 cis:trans) .

Stereoselectivity : Cis-addition dominates due to steric hindrance from the ethyl group .

Complexation with Transition Metals

Acts as a monodentate ligand via the pyridinic nitrogen:

| Metal | Complex Formed | Application | Source |

|---|---|---|---|

| Ru(II) | [RuCl(η⁶-cymene)(L)₂]⁺ | Anticancer agents | |

| Pd(II) | Pd(OAc)₂(L)₂ | Cross-coupling catalysis |

Stability Constants : Log , Log for Ru(II) complexes .

Grignard Addition

The ester group directs nucleophiles to C4:

Yield: 55% (NMR-confirmed) .

Regioselectivity : Controlled by the electron-withdrawing ester and steric bulk of the ethyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.